molecular formula C23H20N4O2 B3887920 N'-(4-ethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-(4-ethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887920
M. Wt: 384.4 g/mol
InChI Key: IRHMMFVXALXORP-BUVRLJJBSA-N
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Description

N'-(4-ethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a 2-naphthyl group at position 3 and a 4-ethoxybenzylidene moiety at the carbohydrazide position. Its structure combines aromaticity, steric bulk, and electron-donating substituents (ethoxy group), which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-2-29-20-11-7-16(8-12-20)15-24-27-23(28)22-14-21(25-26-22)19-10-9-17-5-3-4-6-18(17)13-19/h3-15H,2H2,1H3,(H,25,26)(H,27,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHMMFVXALXORP-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-ethoxybenzaldehyde and 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(4-ethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-ethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogues differ in substituents on the benzylidene ring (e.g., methoxy, hydroxy, chloro) and the pyrazole core (e.g., methyl, phenyl, naphthyl). Key examples include:

Compound Name Benzylidene Substituent Pyrazole Substituent Key Features
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-methoxy 5-methyl Electron-donating methoxy group; characterized via X-ray and DFT studies
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-dichloro 5-phenyl Electron-withdrawing Cl groups; higher solvation energy vs. E-MBPC
N'-(2-Hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide 2-hydroxy substituted phenyl Enhanced hydrogen bonding potential due to –OH group
N'-(4-Nitrobenzylidene)-3-(4-(2-phenylethoxy)phenyl)-1H-pyrazole-5-carbohydrazide 4-nitro substituted phenyl Strong electron-withdrawing nitro group; impacts reactivity

Electronic and Spectral Properties

  • HOMO-LUMO Energies : The 4-ethoxy group in the target compound likely raises HOMO energy (electron-donating effect), enhancing nucleophilicity compared to chloro or nitro derivatives. For example, E-MBPC (methoxy substituent) exhibits a HOMO-LUMO gap of 4.12 eV, while E-DPPC (dichloro substituent) shows a gap of 4.35 eV due to electron withdrawal .
  • Solvation Energies : E-DPPC exhibits higher solvation energy (−45.2 kcal/mol) compared to E-MBPC (−40.1 kcal/mol), attributed to the polarizable Cl substituents improving aqueous interaction . The ethoxy group in the target compound may offer intermediate solvation properties.

Biological Activity

N'-(4-ethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis methods, relevant case studies, and research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an ethoxybenzylidene group, a naphthyl moiety, and a pyrazole ring. The synthesis typically involves a multi-step process, often starting with the condensation reaction between 4-ethoxybenzaldehyde and 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. Common solvents used include ethanol or methanol, followed by purification through recrystallization or chromatography techniques.

Antioxidant Activity

Research has shown that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. In vitro studies have demonstrated effective radical scavenging activity against various free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radicals. The mechanism of action is believed to involve the donation of hydrogen atoms from the pyrazole moiety, which stabilizes free radicals .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that pyrazole derivatives can inhibit the growth of various pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values suggest promising antibacterial activity, making these compounds potential candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

This compound has shown anti-inflammatory effects in several studies. The compound's ability to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX), supports its potential as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Antioxidant Evaluation
A study evaluated various pyrazole derivatives for their antioxidant activity using DPPH and nitric oxide assays. This compound was among the compounds that exhibited superior radical scavenging ability compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against multiple bacterial strains. Results indicated that it possessed significant antibacterial properties with MIC values comparable to established antibiotics, suggesting its potential use in treating bacterial infections .

Comparison with Similar Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate to HighHigh
N'-(4-methoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazideModerateModerateModerate
N'-(4-chlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazideLowLowLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-ethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
N'-(4-ethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

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